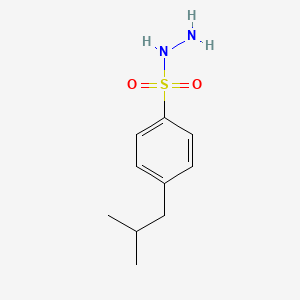

4-Isobutylbenzenesulfonohydrazide

Descripción general

Descripción

4-Isobutylbenzenesulfonohydrazide is a chemical compound with the molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.

Métodos De Preparación

The synthesis of 4-Isobutylbenzenesulfonohydrazide typically involves the reaction of 4-isobutylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

4-Isobutylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 4-Isobutylbenzenesulfonohydrazide exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways, potentially offering a new avenue for cancer therapy .

- Anti-inflammatory Effects : Some derivatives of benzenesulfonohydrazides have shown promise in reducing inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases .

Biological Research

- Biochemical Pathway Modulation : The compound's ability to interact with various enzymes and receptors allows it to influence biochemical pathways, which is crucial for drug design and development .

- Structure-Activity Relationship Studies : The compound serves as a valuable model for studying structure-activity relationships, where modifications can lead to enhanced biological activity. This research is essential for optimizing drug candidates .

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic compounds. Its sulfonamide group makes it an attractive building block for various chemical reactions, including coupling reactions in organic synthesis .

Agrochemical Development

The compound's antibacterial properties also lend themselves to applications in agrochemicals, where it can be used to develop pesticides or fungicides that target specific pathogens affecting crops .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives, including this compound, demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy further, paving the way for new antibiotic formulations .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest its potential role as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism of action of 4-Isobutylbenzenesulfonohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparación Con Compuestos Similares

4-Isobutylbenzenesulfonohydrazide can be compared with other sulfonohydrazide compounds, such as:

- 4-Methylbenzenesulfonohydrazide

- 4-Ethylbenzenesulfonohydrazide

- 4-Propylbenzenesulfonohydrazide

These compounds share similar structural features but differ in their alkyl substituents, which can influence their reactivity and applications. This compound is unique due to its isobutyl group, which imparts distinct steric and electronic properties .

Actividad Biológica

Overview of 4-Isobutylbenzenesulfonohydrazide

This compound is a chemical compound that belongs to the class of sulfonohydrazides. These compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has been explored in various studies, highlighting its therapeutic potential.

Antimicrobial Activity

Research indicates that sulfonohydrazides, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and metabolic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests a potential application in treating inflammatory diseases such as arthritis or asthma.

Anticancer Properties

The anticancer activity of sulfonohydrazides has garnered attention in recent years. Preliminary studies show that this compound can induce apoptosis (programmed cell death) in cancer cell lines. It appears to inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

Table: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy reported that sulfonohydrazides, including this compound, showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

- Anti-inflammatory Mechanism : Research published in Inflammation Research demonstrated that treatment with this compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Studies : In a study featured in Cancer Letters, this compound was shown to trigger apoptosis in breast cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway.

Propiedades

IUPAC Name |

4-(2-methylpropyl)benzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)7-9-3-5-10(6-4-9)15(13,14)12-11/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRFKKYXODPXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236900 | |

| Record name | 4-(2-Methylpropyl)benzenesulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588676-15-7 | |

| Record name | 4-(2-Methylpropyl)benzenesulfonic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropyl)benzenesulfonic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.